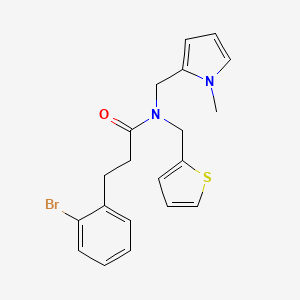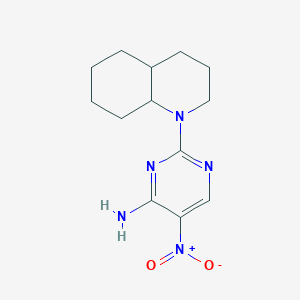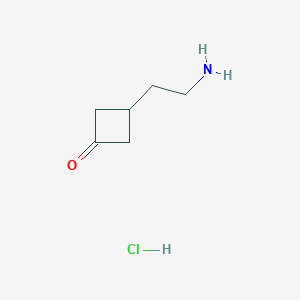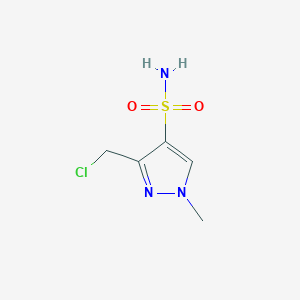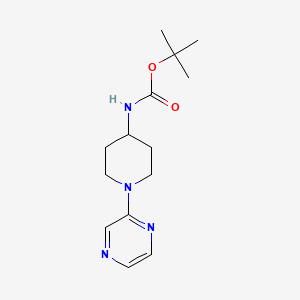
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate is a small molecule with the CAS number 1242240-88-5 . It is composed of several functional groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups . The exact structure can be viewed using the NMR data provided by the supplier .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.35 . It’s highly soluble, with a solubility of 6.64 mg/ml . The compound has a high GI absorption and is BBB permeant . It’s not a substrate or inhibitor for various CYP enzymes .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
- Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate is involved in the synthesis of complex pharmaceutical compounds. A notable example is its use in the synthesis of a p38 MAP kinase inhibitor, which has potential applications in treating rheumatoid arthritis and psoriasis. This process involves key steps like tandem Heck-lactamization and Grignard addition, demonstrating its role in intricate organic synthesis for therapeutic purposes (Chung et al., 2006).
Intermediate in Biologically Active Compounds
- This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate and subsequent confirmation via MS and HNMR spectrum indicates its significance in medicinal chemistry (Kong et al., 2016).
Contribution to Material Science
- In material science, derivatives of this compound with electron-donating amino groups have been studied for their impact on thermal, redox, and UV-Vis absorption and emission properties. This research is vital for developing new materials with specific optical properties (Palion-Gazda et al., 2019).
Role in Organic Process Research
- The compound is used in organic process research, such as the synthesis of an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This showcases its utility in the development of immunomodulatory drugs (Li et al., 2012).
Utility in Chemical Synthesis and Analysis
- Its derivatives, like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, are utilized in chemical synthesis. The analysis of such compounds, including X-ray crystallography, aids in understanding molecular structures and interactions (Richter et al., 2009).
Involvement in Coordination Chemistry
- The compound's derivatives are used in coordination chemistry, as seen in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands. These have applications in creating luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).
Safety and Hazards
The safety data sheet (SDS) for Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can be inquired from the supplier . The compound has a hazard statement of H302-H315-H318-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSLMVWSCWCBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)
![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B2887293.png)
![Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2887294.png)
![4-[4-(2-Chlorophenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2887295.png)
![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)
